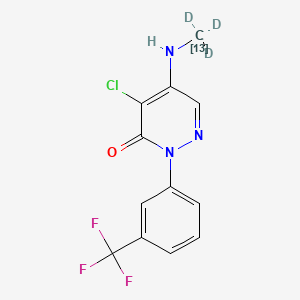
Norflurazon-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The stable isotope labeling with carbon-13 and deuterium makes this compound particularly useful in various analytical and research applications, including environmental studies and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled reagents are synthesized or purchased.
Formation of Pyridazinone Ring: The labeled precursors undergo cyclization reactions to form the pyridazinone ring.
Substitution Reactions: The pyridazinone ring is further modified through substitution reactions to introduce the trifluoromethylphenyl and chloro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 and deuterium-labeled reagents are prepared.
Automated Reaction Systems: Automated systems are used to carry out the cyclization and substitution reactions efficiently.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and transport of norflurazon in the environment.
Biochemical Research: Employed in studies of enzyme kinetics and metabolic pathways.
Agricultural Research: Used to investigate the effects of herbicides on plant physiology.
Analytical Chemistry: Utilized as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Wirkmechanismus
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to a reduction in carotenoid levels, causing bleaching and ultimately the death of the plant. The molecular targets include the active site of phytoene desaturase, where this compound competes with the natural substrate, phytoene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluridone: Another herbicide that inhibits carotenoid biosynthesis.
Clomazone: A herbicide with a similar mode of action but different chemical structure.
Diflufenican: Inhibits carotenoid biosynthesis but has a different target enzyme.
Uniqueness of Norflurazon-13C,d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity, such as environmental monitoring and biochemical assays.
Eigenschaften
Molekularformel |
C12H9ClF3N3O |
|---|---|
Molekulargewicht |
307.68 g/mol |
IUPAC-Name |
4-chloro-5-(trideuterio(113C)methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
InChI-Schlüssel |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])NC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
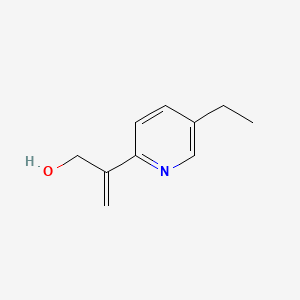
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
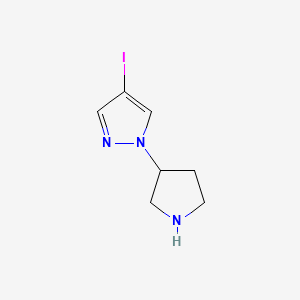
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
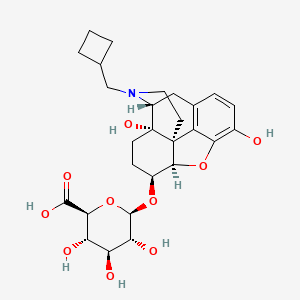
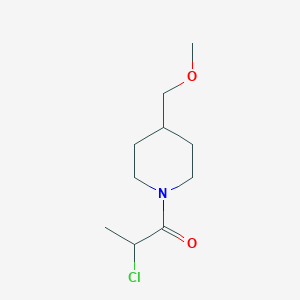
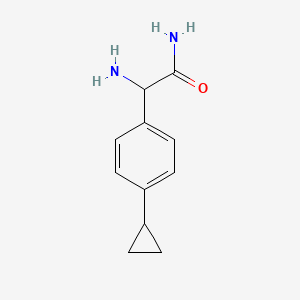
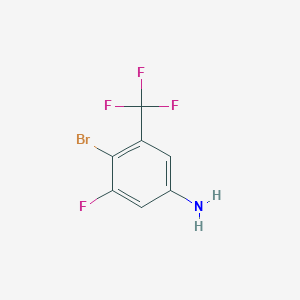
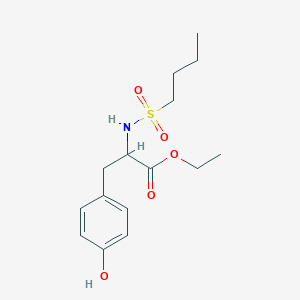
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
